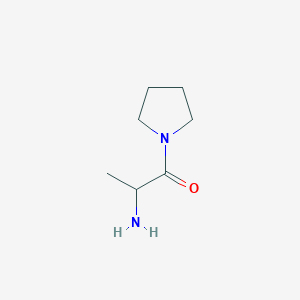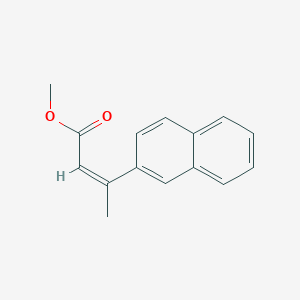
1-O,3-O-Dipalmitoyl-2-O-lauroyl-L-glycerol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-O,3-O-Dipalmitoyl-2-O-lauroyl-L-glycerol is a complex lipid molecule with the molecular formula C₄₇H₉₀O₆ and a molecular weight of 751.214 g/mol . This compound is a type of triglyceride, specifically a triacylglycerol, where two palmitic acid molecules and one lauric acid molecule are esterified to a glycerol backbone. It is commonly used in various scientific research fields due to its unique structural properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions: 1-O,3-O-Dipalmitoyl-2-O-lauroyl-L-glycerol can be synthesized through esterification reactions. The typical synthetic route involves the esterification of glycerol with palmitic acid and lauric acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of this compound often involves enzymatic methods using lipases. These enzymes catalyze the esterification of glycerol with the respective fatty acids under mild conditions, which is advantageous for producing high-purity products with fewer by-products .
化学反応の分析
Types of Reactions: 1-O,3-O-Dipalmitoyl-2-O-lauroyl-L-glycerol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form peroxides and other oxidation products, especially under high-temperature conditions.
Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed to yield glycerol and the corresponding fatty acids.
Transesterification: This reaction involves the exchange of ester groups with alcohols, often used in biodiesel production.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Transesterification: Methanol or ethanol is commonly used in the presence of a base catalyst like sodium methoxide.
Major Products Formed:
Oxidation: Peroxides and other oxidized derivatives.
Hydrolysis: Glycerol, palmitic acid, and lauric acid.
Transesterification: Methyl or ethyl esters of the fatty acids and glycerol.
科学的研究の応用
1-O,3-O-Dipalmitoyl-2-O-lauroyl-L-glycerol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying lipid oxidation and hydrolysis reactions.
Biology: This compound is utilized in studies related to lipid metabolism and the role of triglycerides in cellular processes.
Medicine: It is investigated for its potential therapeutic effects, including its role in drug delivery systems and as a component of lipid-based formulations.
Industry: It is used in the production of cosmetics, food additives, and biodegradable lubricants.
作用機序
The mechanism of action of 1-O,3-O-Dipalmitoyl-2-O-lauroyl-L-glycerol involves its interaction with lipid membranes and enzymes involved in lipid metabolism. It can modulate the fluidity and permeability of cell membranes, influencing various cellular processes. Additionally, it serves as a substrate for lipases, which hydrolyze it into glycerol and fatty acids, further participating in metabolic pathways .
類似化合物との比較
1,3-Dipalmitoyl-2-oleoylglycerol: Similar in structure but contains oleic acid instead of lauric acid.
1,3-Dipalmitoyl-2-stearoylglycerol: Contains stearic acid instead of lauric acid.
1,3-Dioleoyl-2-palmitoylglycerol: Contains oleic acid at the sn-1 and sn-3 positions and palmitic acid at the sn-2 position.
Uniqueness: 1-O,3-O-Dipalmitoyl-2-O-lauroyl-L-glycerol is unique due to the presence of lauric acid, which imparts distinct physical and chemical properties compared to other similar compounds. Its specific configuration influences its melting point, solubility, and interaction with biological membranes .
特性
IUPAC Name |
(2-dodecanoyloxy-3-hexadecanoyloxypropyl) hexadecanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H90O6/c1-4-7-10-13-16-19-21-23-25-28-30-33-36-39-45(48)51-42-44(53-47(50)41-38-35-32-27-18-15-12-9-6-3)43-52-46(49)40-37-34-31-29-26-24-22-20-17-14-11-8-5-2/h44H,4-43H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLNDFSVEFGNAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H90O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
751.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(2-methoxyethyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B3144979.png)




![1H,3H-Naphtho[1,8-cd]pyran-1-one, 3-hydroxy-](/img/structure/B3145012.png)



